molecular formula C18H10BrFN2S B2713380 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile CAS No. 478245-90-8

2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile

Cat. No.: B2713380
CAS No.: 478245-90-8
M. Wt: 385.25
InChI Key: HXUROZCZHWHGQC-UHFFFAOYSA-N
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Description

The compound “2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile” is a chemical compound with the molecular formula C18H10BrFN2S . It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by its molecular formula C18H10BrFN2S .

Scientific Research Applications

Kinetic Investigation on Hydrolysis

A kinetic investigation of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, which are chemically related to 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile, revealed the hydrolysis process in various solutions. This study is significant for understanding the reactivity and stability of such compounds under different conditions, essential for their application in chemical synthesis and environmental degradation processes (Dong et al., 2001).

Practical Synthesis Methods

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient and practical synthesis methods for halogenated compounds. Such methods enable the large-scale production of pharmaceuticals and other valuable chemicals (Qiu et al., 2009).

Applications in Electro-Emissive Devices

Studies on novel binary copolymer films using aniline and haloanilines, including aniline/o-bromo-aniline, for electro-emissive devices (EEDs) demonstrate the application of these compounds in the development of new materials with high infrared emissivity modulation capability. Such materials have potential applications in infrared thermal control and dynamic visible light and infrared camouflage, pointing to the role of halogenated compounds in advanced material science (Wang et al., 2020).

Photodynamic Activity

The synthesis and characterization of novel sulfanyl porphyrazines with peripheral 4-bromobenzyl and 4-biphenylylmethyl substituents for photodynamic therapy (PDT) underline the therapeutic potential of halogenated compounds. These compounds, especially when incorporated into cationic liposomes, show high activity against various cancer cell lines, suggesting their promise as sensitizers in the treatment of cancers (Piskorz et al., 2017).

Future Directions

The future directions for the study of “2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile” and similar compounds could involve further exploration of their antimicrobial and anticancer activities . Additionally, more research could be done to understand their synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN2S/c19-13-3-7-15(8-4-13)23-18-17(11-21)16(9-10-22-18)12-1-5-14(20)6-2-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUROZCZHWHGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)SC3=CC=C(C=C3)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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